molecular formula C8H12O B14322135 1,2,3,4,5,6-Hexahydropentalen-1-ol CAS No. 104724-70-1

1,2,3,4,5,6-Hexahydropentalen-1-ol

Katalognummer: B14322135
CAS-Nummer: 104724-70-1
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: SVRHNTRNLHZWJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5,6-Hexahydropentalen-1-ol is an organic compound belonging to the class of alcohols It is characterized by a hexahydropentalene ring structure with a hydroxyl group attached to the first carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydropentalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 1,2,3,4,5,6-Hexahydropentalen-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,5,6-Hexahydropentalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 or LiAlH4 in THF.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

    Oxidation: 1,2,3,4,5,6-Hexahydropentalen-1-one or 1,2,3,4,5,6-Hexahydropentalen-1-al.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6-Hexahydropentalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6-Hexahydropentalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,5,6-Hexahydropentalen-1-ol can be compared with other similar compounds such as:

    1,2,3,4,5,6-Hexahydropentalen-1-one: Differing by the presence of a ketone group instead of a hydroxyl group.

    1,2,3,4,5,6-Hexahydropentalen-1-al: Differing by the presence of an aldehyde group instead of a hydroxyl group.

    5-Methylene-1,3a,4,5,6,6a-hexahydropentalen-1-ol: Differing by the presence of a methylene group.

The uniqueness of this compound lies in its specific structural configuration and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

104724-70-1

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

1,2,3,4,5,6-hexahydropentalen-1-ol

InChI

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h8-9H,1-5H2

InChI-Schlüssel

SVRHNTRNLHZWJF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.